Hydantoin, 1-(4-(p-nitrophenyl)-2-thiazolyl)-
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Overview
Description
1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin is a complex organic compound that features a thiazole ring fused with a hydantoin moiety and a para-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin typically involves the condensation of p-nitroaniline with thiosemicarbazide, followed by cyclization to form the thiazole ring The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydantoin moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation, particularly in bacterial and cancer cells.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-2-thiazolyl)hydantoin: Similar in structure but lacks the hydantoin moiety.
4-Nitrophenyl hydrazones: These compounds share the nitrophenyl group but differ in their overall structure and reactivity.
Dantrolene: A hydantoin derivative with muscle relaxant properties, structurally similar but with different pharmacological effects.
Uniqueness: 1-(4-(p-Nitrophenyl)-2-thiazolyl)hydantoin is unique due to its combined thiazole and hydantoin structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
78140-08-6 |
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Molecular Formula |
C12H8N4O4S |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H8N4O4S/c17-10-5-15(11(18)14-10)12-13-9(6-21-12)7-1-3-8(4-2-7)16(19)20/h1-4,6H,5H2,(H,14,17,18) |
InChI Key |
LWLAPCJDLIQABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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